

# JAB-3068 SHP2 allosteric inhibition explained

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## Compound of Interest

Compound Name: JAB-3068

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An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by **JAB-3068**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **JAB-3068**, an allosteric inhibitor of the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). It details the mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to characterize this compound. Although the clinical development of **JAB-3068** has been discontinued in favor of a next-generation inhibitor, the data and methodologies associated with its development offer valuable insights into the therapeutic targeting of SHP2.

[1]

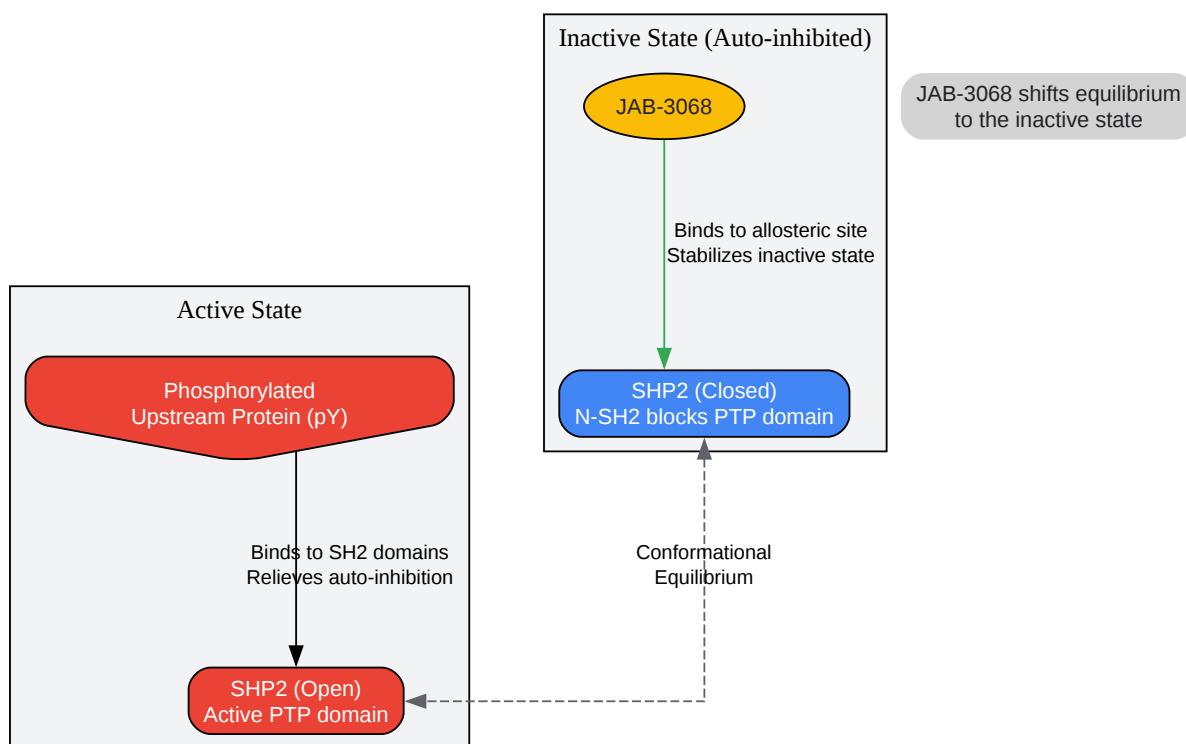
## Introduction: SHP2 as an Oncogenic Target

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[2][3] It is a key mediator downstream of multiple receptor tyrosine kinases (RTKs), integrating signals from growth factors and cytokines to regulate critical cellular processes like proliferation, survival, and differentiation.[4][5] SHP2 is a central node in the RAS-MAPK pathway; its phosphatase activity is essential for sustained activation of this cascade.[2][6] Dysregulation of SHP2 through gain-of-function mutations or overexpression is implicated in various human cancers, including lung, breast, and gastric cancers, as well as developmental disorders like Noonan syndrome.[4] Furthermore, SHP2 is involved in modulating the PD-1/PD-L1 immune checkpoint pathway, making it an attractive target for immuno-oncology.[3][5]

## The Mechanism of Allosteric Inhibition

Unlike active-site inhibitors, which can suffer from a lack of specificity, allosteric inhibitors target distinct regulatory sites on an enzyme. SHP2's activity is controlled by an autoinhibitory mechanism. In its inactive state, the N-terminal SH2 domain folds back to block the catalytic site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.<sup>[7][8]</sup> Upon activation by phosphotyrosine-containing proteins binding to its SH2 domains, SHP2 undergoes a conformational change to an open, active state.<sup>[8][9]</sup>

**JAB-3068** is an allosteric inhibitor that functions by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.<sup>[3][7][10]</sup> This binding stabilizes and locks SHP2 in its closed, auto-inhibited conformation.<sup>[7][8]</sup> By preventing the conformational switch to the active state, **JAB-3068** effectively blocks SHP2's function and downstream signaling, most notably the RAS-MAPK pathway.<sup>[6]</sup>



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**Caption:** Mechanism of SHP2 Allosteric Inhibition by **JAB-3068**.

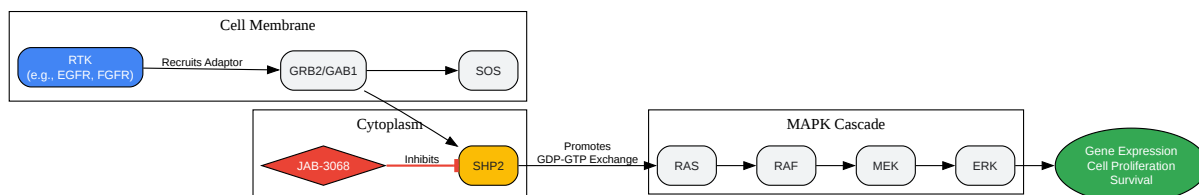
## Quantitative Preclinical Data

**JAB-3068** has been characterized through various biochemical and cellular assays to determine its potency and efficacy. The data highlight its activity as a specific SHP2 inhibitor.

Parameter	Value	Assay Type	Cell Line	Reference
Biochemical Potency	IC <sub>50</sub> : 25.8 nM	SHP2 Enzyme Inhibition Assay	N/A	[11]
Cellular Antiproliferative Activity	IC <sub>50</sub> : 2.17 µM	Cell Proliferation Assay	KYSE-520 (Esophageal Squamous Cell Carcinoma)	[11]

## SHP2 Signaling Pathways and Point of Intervention

**JAB-3068** intervenes at a critical juncture in oncogenic signaling. By inhibiting SHP2, it blocks the signal relay from various RTKs to the RAS-MAPK cascade, which is frequently hyperactivated in cancer.[6]



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**Caption: JAB-3068** Inhibition of the SHP2-Mediated RAS-MAPK Signaling Pathway.

## Experimental Protocols

Detailed methodologies are crucial for the evaluation of enzyme inhibitors. Below are representative protocols for key experiments used in the characterization of **JAB-3068**.

### SHP2 Phosphatase Activity Assay (Biochemical)

This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.

Objective: To determine the IC<sub>50</sub> value of **JAB-3068** against purified SHP2 protein.

Materials:

- Recombinant human SHP2 protein
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA.
- Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
- **JAB-3068** serially diluted in DMSO.
- 384-well black plates.
- Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

Protocol:

- Prepare serial dilutions of **JAB-3068** in DMSO, followed by a further dilution in Assay Buffer.
- Add 5 µL of the diluted **JAB-3068** solution or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 µL of recombinant SHP2 protein diluted in Assay Buffer to each well and incubate for 30 minutes at room temperature to allow compound binding.
- Initiate the reaction by adding 10 µL of DiFMUP substrate to each well.
- Immediately measure fluorescence intensity every minute for 30 minutes using a plate reader.
- Calculate the rate of reaction (slope of fluorescence vs. time).
- Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

- Plot the percent inhibition against the logarithm of **JAB-3068** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cell Proliferation Assay

This assay measures the effect of **JAB-3068** on the growth of cancer cell lines.

Objective: To determine the IC<sub>50</sub> of **JAB-3068** for inhibiting the proliferation of the KYSE-520 cell line.

Materials:

- KYSE-520 cells.
- Complete growth medium (e.g., RPMI-1640 with 10% FBS).
- **JAB-3068** serially diluted in DMSO.
- 96-well clear plates.
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent).
- Spectrophotometer (490 nm).

Protocol:

- Seed KYSE-520 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
- Treat the cells with serial dilutions of **JAB-3068** (final DMSO concentration <0.1%). Include vehicle-only wells as a control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Add 20 µL of MTS reagent to each well and incubate for 1-3 hours until color development is sufficient.
- Measure the absorbance at 490 nm using a spectrophotometer.

- Normalize the absorbance values to the vehicle control (100% proliferation).
- Plot the percent proliferation against the logarithm of **JAB-3068** concentration and calculate the IC<sub>50</sub> value using a suitable curve-fitting model.

## Western Blot Analysis for Pathway Modulation

This method is used to confirm that **JAB-3068** inhibits SHP2 signaling inside the cell by measuring the phosphorylation status of downstream effectors like ERK.

Objective: To assess the inhibition of ERK phosphorylation (p-ERK) in cancer cells following treatment with **JAB-3068**.

Materials:

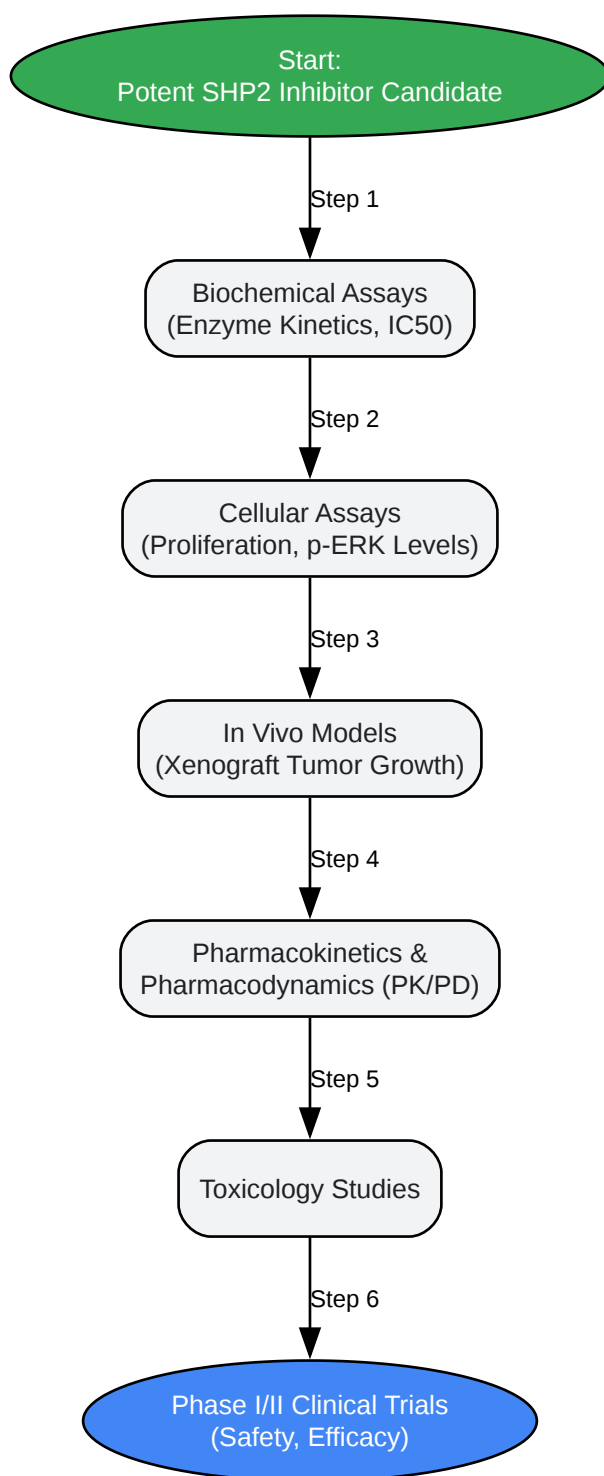
- Cancer cell line (e.g., KYSE-520).
- Growth factor (e.g., EGF) to stimulate the pathway.
- **JAB-3068**.
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH.
- HRP-conjugated secondary antibody.
- Chemiluminescence substrate.
- SDS-PAGE and Western blotting equipment.

Protocol:

- Plate cells and grow until they reach 70-80% confluency.
- Serum-starve the cells for 12-24 hours.
- Pre-treat the cells with various concentrations of **JAB-3068** for 2 hours.

- Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes.
- Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein lysate (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
- Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Strip the membrane and re-probe for total ERK and a loading control (GAPDH) to ensure equal protein loading.





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**Caption:** General Experimental Workflow for SHP2 Inhibitor Characterization.

## Clinical Context and Conclusion

**JAB-3068** entered first-in-human clinical trials as a monotherapy for patients with advanced solid tumors (NCT03518554, NCT03565003).[12][13] Monotherapy studies successfully identified the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[14][15] Jacobio Pharmaceuticals later entered into a collaboration with AbbVie to advance the development of its SHP2 inhibitors, including **JAB-3068** and JAB-3312.[16][17]

However, based on clinical data demonstrating superior efficacy and safety, the development of **JAB-3068** was discontinued in favor of the second-generation inhibitor, JAB-3312.[1] Despite its discontinuation, the research and development of **JAB-3068** have been instrumental in validating the therapeutic strategy of allosteric SHP2 inhibition. The methodologies and initial findings have paved the way for more advanced compounds that continue to be explored in clinical settings for various cancers.

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